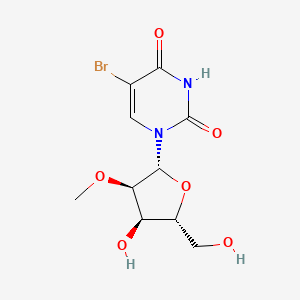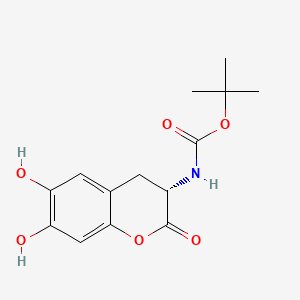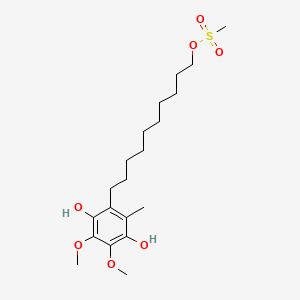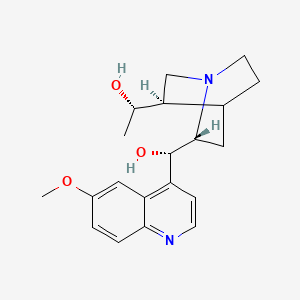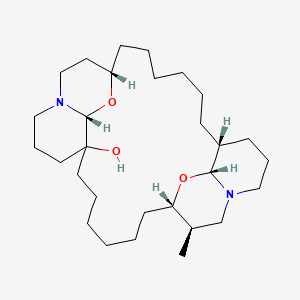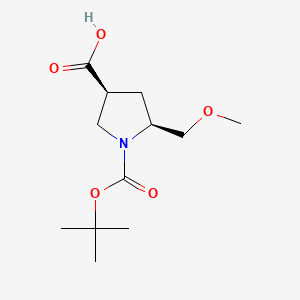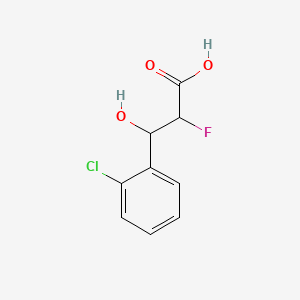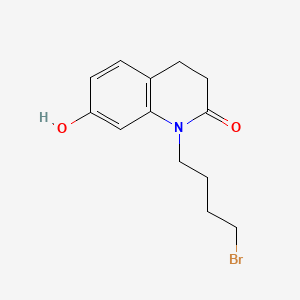
1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the carbon-hydrogen bonds in the quinoline ring system . The “1-(4-Bromobutyl)” part suggests that there is a four-carbon chain with a bromine atom attached to the quinolinone ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the bromobutyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a quinolinone ring system with a bromobutyl group attached. The quinolinone ring system is aromatic and planar, while the bromobutyl group is aliphatic and flexible .Chemical Reactions Analysis
The bromine atom in the bromobutyl group is a good leaving group, which means this compound could undergo nucleophilic substitution reactions. The carbonyl group in the quinolinone ring could also undergo various reactions, such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The quinolinone ring could potentially form hydrogen bonds with other molecules due to the presence of the carbonyl group .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3,5,9,16H,1-2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNFDVVSNNMNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


